1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a trifluoroethanol moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-methoxyphenol and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include hydrochloric acid or sodium hydroxide.
Industrial Production: Industrial production methods may involve the use of catalysts to increase yield and efficiency. .
Chemical Reactions Analysis
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides to form substituted derivatives
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways.
Pathways Involved: It can influence cellular signaling pathways, such as those related to apoptosis and inflammation, thereby exerting its biological effects
Comparison with Similar Compounds
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Amino-4-methoxyphenyl)ethanone and 1-(2-Amino-4-methoxyphenyl)methanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the trifluoroethanol moiety in this compound imparts unique chemical and biological properties, making it distinct from its analogs
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H10F3NO2 |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO2/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,8,14H,13H2,1H3 |
InChI Key |
KFZZFXLBTFPRHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)N |
Origin of Product |
United States |
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